4-Amino-1-naphthoic acid
Overview
Description
4-Amino-1-naphthoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Amino-1-naphthoic acid consists of a naphthalene core with an amino group at the 4-position and a carboxylic acid group at the 1-position . The InChI code for this compound is 1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-1-naphthoic acid are not available, it’s known that aminonaphthalenesulfonic acids, which are structurally similar, participate in various reactions .
Physical And Chemical Properties Analysis
4-Amino-1-naphthoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Fluorimetric Indicator in Complexometric Titration
4-Amino-1-naphthoic acid derivatives, such as 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, have been utilized as effective fluorimetric indicators for complexometric titration of calcium and magnesium. This application is particularly useful in the titrimetric determination of magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Aryl Hydrocarbon Receptor Agonists/Antagonists
Studies on 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, show that it binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut. The research has demonstrated the structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids, which is significant in biomedical research (Cheng et al., 2017).
Anion Sensing
1,8-Naphthalimide-based chemosensors, including those utilizing 4-amino-1,8-naphthalimide, have been developed for anion sensing. These are valuable in chemical analysis and environmental monitoring due to their long-wavelength absorption and emission properties (Duke et al., 2010).
Supramolecular Assemblies
2-Hydroxy-3-naphthoic acid forms supramolecular assemblies with various N-heterocycles through hydrogen bonds and aromatic stacking interactions. This property is important in the field of crystal engineering and molecular design (Pang et al., 2015).
Fluorescent Amino Acid Derivatives
Research on fluorescent analogs of 4-amino-1-naphthoic acid, like 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, has led to the development of conjugates with amino acids. These have potential applications in biological imaging and diagnostics (Kóczán et al., 2001).
Sterically Constrained Protein Turn Models
Analogues of 4-amino-1-naphthoic acid, such as 8-aminomethyl-2-naphthoic acid, have been synthesized for constructing sterically constrained protein turn models, aiding in the understanding of protein structure and function (Ernest et al., 1990).
Safety And Hazards
properties
IUPAC Name |
4-aminonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAZWRERBLCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332630 | |
Record name | 4-Amino-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-naphthoic acid | |
CAS RN |
32018-87-4 | |
Record name | 4-Amino-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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